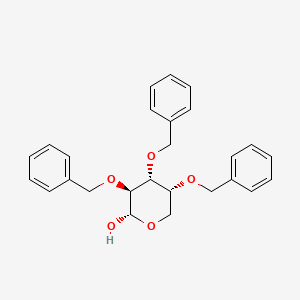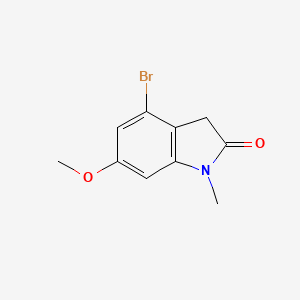
4-Bromo-6-methoxy-1-methylindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-methoxy-1-methylindolin-2-one is a synthetic indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and pharmaceuticals. They exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methoxy-1-methylindolin-2-one typically involves the following steps:
Methoxylation: The methoxy group at the 6-position can be introduced using methanol and a suitable catalyst.
Methylation: The methyl group at the 1-position can be introduced using methyl iodide and a base like potassium carbonate.
Cyclization: The final step involves cyclization to form the indolin-2-one structure, which can be achieved using a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-methoxy-1-methylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indolines.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of indolines or other reduced forms.
Substitution: Formation of substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-methoxy-1-methylindolin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-methoxy-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-methylindolin-2-one: Lacks the methoxy group at the 6-position.
6-Methoxy-1-methylindolin-2-one: Lacks the bromine atom at the 4-position.
4-Bromo-6-methoxyindolin-2-one: Lacks the methyl group at the 1-position.
Uniqueness
4-Bromo-6-methoxy-1-methylindolin-2-one is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) on the indole ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H10BrNO2 |
|---|---|
Molekulargewicht |
256.10 g/mol |
IUPAC-Name |
4-bromo-6-methoxy-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C10H10BrNO2/c1-12-9-4-6(14-2)3-8(11)7(9)5-10(12)13/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
UUDZPBZQLIHMOT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)CC2=C1C=C(C=C2Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
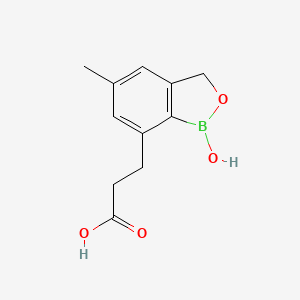
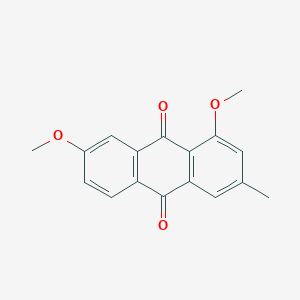
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
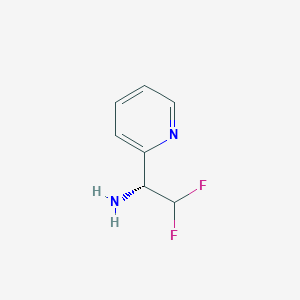
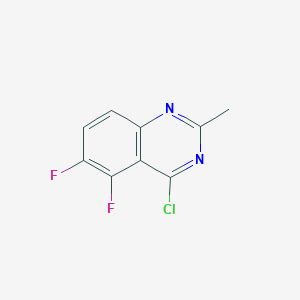
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
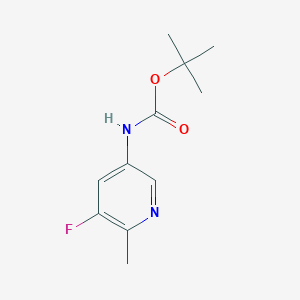
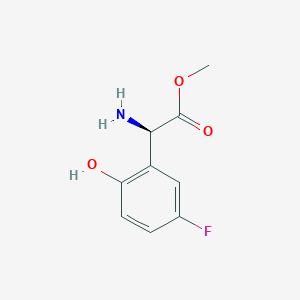
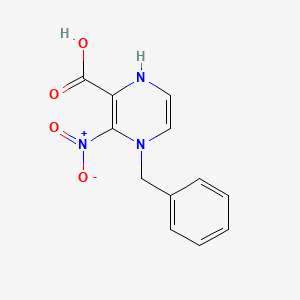
![2H-Benzo[7,8]fluoreno[1,2-b]oxirene](/img/structure/B13136109.png)
